Acetone 2,4-Dinitrophenylhydrazone-13C3
Description
Overview of Principal Research Domains and Applications of Acetone (B3395972) 2,4-Dinitrophenylhydrazone-13C3
The primary application of Acetone 2,4-Dinitrophenylhydrazone-13C3 is as an internal standard for the quantitative analysis of acetone 2,4-dinitrophenylhydrazone. This is particularly relevant in environmental and food safety testing, where the levels of carbonyl compounds are monitored.
One specific application is in the analysis of mainstream cigarette smoke, where acetone is a known component. cymitquimica.comchemicalbook.com By using the ¹³C₃-labeled hydrazone derivative, researchers can accurately quantify the amount of acetone present in smoke samples.
Beyond its use as an analytical standard, the unlabeled form, Acetone 2,4-dinitrophenylhydrazone, has been noted for its inhibitory activity against soybean lipoxygenase and renal prostaglandin (B15479496) synthetase, indicating potential applications in biochemical research. cymitquimica.comchemicalbook.com
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 395075-27-1 | lgcstandards.com |
| Molecular Formula | C₆¹³C₃H₁₀N₄O₄ | cymitquimica.comlgcstandards.com |
| Molecular Weight | 241.18 | cymitquimica.comlgcstandards.com |
| Purity | >95% (HPLC) | lgcstandards.com |
| Format | Neat | cymitquimica.comlgcstandards.com |
| Storage Temperature | -20°C | lgcstandards.com |
Table 2: Chemical Properties of Unlabeled Acetone 2,4-Dinitrophenylhydrazone
| Property | Value | Source |
| CAS Number | 1567-89-1 | lgcstandards.comnist.gov |
| Molecular Formula | C₉H₁₀N₄O₄ | nist.gov |
| Molecular Weight | 238.2001 | nist.gov |
| Appearance | Yellow to orange crystalline solid | geeksforgeeks.org |
| Melting Point | 126-128 °C | chemicalbook.com |
Properties
CAS No. |
395075-27-1 |
|---|---|
Molecular Formula |
C₆¹³C₃H₁₀N₄O₄ |
Molecular Weight |
241.18 |
Synonyms |
2-Propanone-13C3 2-(2,4-Dinitrophenyl)hydrazone; 2-Propanone-13C3 (2,4-Dinitrophenyl)hydrazone; Acetone-13C3 (2,4-Dinitrophenyl)hydrazone; 1-(2,4-Dinitrophenyl)-2-(propan-2-ylidene)hydrazine-13C3; NSC 131450-13C3; NSC 6120-13C3; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation
Synthesis Strategies for Acetone-13C3 Precursors
Acetone-13C3 is an isotopically labeled analog of acetone (B3395972) where all three carbon atoms are the 13C isotope. usbio.netsigmaaldrich.com The synthesis of such multiply-labeled small organic molecules typically relies on building the carbon backbone from simple, commercially available, highly enriched starting materials. While specific proprietary synthesis routes are not always published, common industrial methods for acetone production, such as propylene (B89431) oxidation or the cumene (B47948) process, can be adapted using 13C-labeled propylene or cumene. google.com
For laboratory-scale synthesis, a common strategy involves the reaction of 13C-labeled precursors. One established method for forming the carbon-carbon bonds in acetone is the reaction between an acetylating agent and a methylating agent. For Acetone-13C3, this would involve precursors where all relevant carbons are 13C. For example, the reaction of [13C2]acetyl chloride with a [13C]methyl Grignard reagent, followed by hydrolysis, would yield the desired [13C3]acetone. Commercially available Acetone-13C3 is often listed with an isotopic purity of 99 atom % 13C and a chemical purity of at least 98%. sigmaaldrich.comisotope.comcdnisotopes.com
| Property | Value | Source(s) |
| Compound Name | Acetone-13C3 | usbio.netsigmaaldrich.comcdnisotopes.com |
| Synonyms | 2-Propanone-1,2,3-13C3, Dimethyl Ketone-13C3 | isotope.comcdnisotopes.com |
| Molecular Formula | ¹³C₃H₆O | usbio.netsigmaaldrich.com |
| Molecular Weight | 61.06 g/mol | usbio.netsigmaaldrich.comisotope.com |
| Isotopic Purity | 99 atom % ¹³C | sigmaaldrich.com |
| Chemical Purity | ≥98% | isotope.comcdnisotopes.com |
Optimized Chemical Derivatization Protocols for Acetone 2,4-Dinitrophenylhydrazone-13C3
The conversion of Acetone-13C3 to its 2,4-dinitrophenylhydrazone derivative follows the well-known Brady's test reaction mechanism. ijsrst.comresearchgate.net This involves the nucleophilic addition of 2,4-dinitrophenylhydrazine (B122626) to the carbonyl group of the isotopically labeled acetone, followed by acid-catalyzed dehydration to form the stable hydrazone. vaia.comdoubtnut.com The product, this compound, typically precipitates from the reaction mixture as a yellow to orange crystalline solid. ijsrst.comquora.com
Optimizing this derivatization is crucial for achieving high yield and purity, which is essential for its use as an analytical standard. Research on the derivatization of various carbonyl compounds with DNPH has identified several key parameters that influence the reaction's efficiency. yorku.caresearchgate.net These findings can be directly applied to the synthesis of the 13C-labeled derivative.
Key Optimization Parameters:
Reagent and Catalyst: The reaction is typically carried out using a solution of 2,4-dinitrophenylhydrazine in an acidic medium. researchgate.netresearchgate.net Phosphoric acid or hydrochloric acid are commonly used as catalysts. researchgate.netresearchgate.net
Solvent System: A mixture of an organic solvent and water is often employed. One study found that a solution of 60% acetonitrile (B52724) in water provided an efficient medium for the extraction and derivatization of acetone. yorku.ca Ethanol (B145695) is also a commonly used solvent. ijsrst.comresearchgate.net
Concentration and Molar Ratio: The concentration of the DNPH reagent is a critical factor. An optimal concentration of 3 x 10⁻² M DNPH has been reported for efficient derivatization. yorku.ca A significant molar excess of the DNPH reagent relative to the ketone is recommended to drive the reaction to completion. researchgate.net
Temperature and Time: The reaction rate is temperature-dependent. While the reaction proceeds at room temperature, studies have shown that elevated temperatures can significantly shorten the required reaction time. researchgate.netresearchgate.net An optimal temperature of 65°C with a reaction time of 30 minutes has been identified for the derivatization of a similar ketone. researchgate.net For other protocols, incubation for 2 minutes at room temperature is sufficient. researchgate.net
pH: The reaction is acid-catalyzed, and maintaining an optimal pH is essential. A pH of 3 was found to be most efficient in one optimized protocol. yorku.ca
| Parameter | Optimized Condition | Purpose | Source(s) |
| Reagent | 2,4-Dinitrophenylhydrazine (DNPH) | Forms hydrazone with carbonyl group | ijsrst.comresearchgate.netnih.gov |
| Solvent | Acetonitrile/Water (60/40 v/v) or Ethanol | Dissolves reactants | yorku.caresearchgate.net |
| Catalyst | Phosphoric Acid or Hydrochloric Acid | Acid-catalysis of dehydration step | researchgate.netvaia.comresearchgate.net |
| pH | ~3 | Optimizes reaction rate | yorku.ca |
| Temperature | Room Temperature to 65°C | Controls reaction rate and time | researchgate.netresearchgate.net |
| Time | 2 to 30 minutes | Ensure reaction completion | researchgate.netresearchgate.net |
Following the reaction, the crystalline product is typically isolated by filtration, washed to remove excess reagents, and dried. ijsrst.com Recrystallization from a suitable solvent like ethanol can be performed for further purification. ijsrst.com
Verification of Isotopic Enrichment and Purity of Synthesized Labeled Compound
Rigorous analytical verification is required to confirm the identity, isotopic enrichment, and chemical purity of the synthesized this compound. A combination of mass spectrometry and chromatographic techniques is typically employed.
Verification of Isotopic Enrichment:
Mass Spectrometry (MS): This is the primary technique for confirming isotopic labeling. nih.gov High-resolution mass spectrometry (HRMS) provides a precise mass measurement of the molecule, allowing for unambiguous confirmation of its elemental formula (C₆¹³C₃H₁₀N₄O₄). acs.orgnih.govcymitquimica.com The mass spectrum will show a molecular ion peak corresponding to the mass of the 13C₃-labeled compound (241.18 g/mol ), which is a mass shift of +3 compared to the unlabeled analogue (238.20 g/mol ). sigmaaldrich.comcymitquimica.comnist.gov The isotopic distribution pattern is analyzed to determine the atom percent enrichment of ¹³C. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR spectroscopy provides direct evidence of isotopic labeling. nih.govrsc.org In the ¹³C-NMR spectrum of Acetone 2,4-Dinitrophenylhydrazone-¹³C₃, the signals corresponding to the three carbons originating from the acetone precursor will be dramatically enhanced due to the high ¹³C enrichment, confirming the location and extent of labeling. frontiersin.org
Verification of Purity:
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is a standard method for assessing the chemical purity of DNPH derivatives. yorku.calgcstandards.com The compound is separated on a C18 column, and purity is determined by the relative area of the main peak. researchgate.net Purity levels greater than 95% are commonly reported for commercial standards. lgcstandards.com
Melting Point Analysis: Pure 2,4-dinitrophenylhydrazones are crystalline solids with sharp, characteristic melting points. ijsrst.com The melting point of unlabeled Acetone 2,4-dinitrophenylhydrazone is reported to be in the range of 126-128°C. chemicalbook.com A sharp melting point in this range for the labeled compound is an indicator of high purity.
| Analytical Technique | Purpose | Expected Result for this compound | Source(s) |
| High-Resolution Mass Spectrometry (HRMS) | Confirm molecular formula and isotopic enrichment | Molecular weight of 241.18; mass shift of M+3 vs. unlabeled | sigmaaldrich.comnih.govcymitquimica.com |
| ¹³C Nuclear Magnetic Resonance (NMR) | Confirm position and enrichment of ¹³C label | Highly enhanced signals for the three labeled carbon atoms | nih.govfrontiersin.orgacs.org |
| High-Performance Liquid Chromatography (HPLC) | Determine chemical purity | Single major peak, purity typically >95% | yorku.caresearchgate.netlgcstandards.com |
| Melting Point | Assess purity | Sharp melting point around 126-128°C | ijsrst.comchemicalbook.com |
Advanced Spectroscopic and Spectrometric Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy of Carbon-13 Labeled Hydrazones
The introduction of three ¹³C isotopes into the acetone (B3395972) moiety of the 2,4-dinitrophenylhydrazone derivative significantly influences its NMR spectra, offering deeper insights into its molecular structure and dynamics.
¹³C NMR Chemical Shift Analysis and Signal Multiplicity Perturbations
In the ¹³C NMR spectrum of Acetone 2,4-Dinitrophenylhydrazone-¹³C₃, the signals corresponding to the acetone portion of the molecule are dramatically altered compared to its unlabeled counterpart. The carbonyl carbon and the two methyl carbons, now being ¹³C, will each give rise to a distinct signal.
The chemical shift of the carbonyl carbon (C=N) is expected to be in the typical range for hydrazones, while the two methyl carbons will be observed at a higher field. The presence of ¹³C-¹³C coupling between the labeled carbons would lead to splitting of these signals, providing direct evidence of the carbon skeleton's connectivity. For instance, the signal for the carbonyl carbon would be split into a triplet by the two adjacent methyl carbons, and each methyl carbon signal would be split into a doublet by the carbonyl carbon and a doublet by the other methyl group, resulting in a doublet of doublets.
Table 1: Predicted ¹³C NMR Spectral Data for Acetone 2,4-Dinitrophenylhydrazone-¹³C₃
| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J-coupling, Hz) |
|---|---|---|---|
| ¹³C=N | 145-160 | Triplet | J(¹³C, ¹³CH₃) ≈ 40-50 Hz |
Proton NMR (¹H NMR) Spectral Interpretation for Isotopic Variants
The ¹H NMR spectrum of Acetone 2,4-Dinitrophenylhydrazone-¹³C₃ is also significantly affected by the isotopic labeling. The protons of the two methyl groups are directly attached to ¹³C atoms, leading to large one-bond carbon-proton coupling constants (¹J(¹³C,¹H)). This would split the otherwise singlet signal of the six equivalent methyl protons into a doublet.
Furthermore, two-bond coupling between the protons of one methyl group and the ¹³C of the other methyl group (²J(¹³C,¹H)) could also be observed, potentially leading to more complex splitting patterns or broadening of the signals.
Table 2: Predicted ¹H NMR Spectral Data for Acetone 2,4-Dinitrophenylhydrazone-¹³C₃
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J-coupling, Hz) |
|---|---|---|---|
| -CH₃ (6H) | 2.0-2.5 | Doublet | ¹J(¹³C,¹H) ≈ 125-130 Hz |
| Aromatic-H | 7.9-9.1 | Multiplets | - |
Advanced NMR Techniques for Structural Elucidation (e.g., HSQC, HMBC)
Advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would provide unambiguous confirmation of the structure and isotopic labeling pattern.
An HSQC experiment would show direct one-bond correlations between the methyl protons and their attached ¹³C atoms, confirming the ¹J(¹³C,¹H) coupling.
An HMBC experiment would reveal longer-range correlations. For instance, correlations would be observed between the methyl protons and the ¹³C-labeled carbonyl carbon (two-bond coupling, ²J(C,H)). Additionally, correlations between the methyl protons and the other ¹³C-labeled methyl group (three-bond coupling, ³J(C,H)) would be expected, providing conclusive evidence of the connectivity within the labeled acetone moiety.
Mass Spectrometry (MS) of Acetone 2,4-Dinitrophenylhydrazone-¹³C₃
Mass spectrometry is a powerful tool for confirming the isotopic enrichment and studying the fragmentation pathways of labeled compounds.
High-Resolution Mass Spectrometry for Isotopic Confirmation and Molecular Formula Verification
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unequivocal confirmation of the elemental composition of a molecule. For Acetone 2,4-Dinitrophenylhydrazone-¹³C₃, the expected exact mass of the molecular ion will be three mass units higher than the unlabeled compound due to the presence of three ¹³C atoms instead of ¹²C atoms. This precise mass measurement would serve as definitive proof of the successful incorporation of the three ¹³C isotopes.
Table 3: Comparison of Theoretical Exact Masses
| Compound | Molecular Formula | Theoretical Exact Mass (m/z) |
|---|---|---|
| Acetone 2,4-Dinitrophenylhydrazone | C₉H₁₀N₄O₄ | 238.0702 |
Analysis of Fragmentation Pathways and Isotopic Distribution Patterns
The fragmentation pattern of Acetone 2,4-Dinitrophenylhydrazone-¹³C₃ in the mass spectrometer provides valuable structural information. The presence of the three ¹³C atoms in the acetone moiety will result in a predictable mass shift in the fragments containing this portion of the molecule.
For example, a common fragmentation pathway for dinitrophenylhydrazones is the cleavage of the N-N bond. In the case of the ¹³C₃-labeled compound, the fragment corresponding to the protonated acetone imine ([¹³C₃H₆N]⁺) would be observed at an m/z value three units higher than in the unlabeled compound. Analysis of the isotopic distribution of the molecular ion and key fragment ions would further confirm the number and location of the isotopic labels.
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of Acetone 2,4-Dinitrophenylhydrazone-¹³C₃
| Fragment Ion Structure | Predicted m/z |
|---|---|
| [C₆¹³C₃H₁₀N₄O₄]⁺ | 241 |
| [¹³C₃H₆N]⁺ | 61 |
Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Sensitivity
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation and quantification of Acetone 2,4-Dinitrophenylhydrazone-13C3, offering superior selectivity and sensitivity compared to single-stage mass analysis. In a typical MS/MS experiment, the protonated or deprotonated molecule (the precursor ion) is mass-selected and then subjected to collision-induced dissociation (CID). This process fragments the precursor ion into characteristic product ions, which are then mass-analyzed.
For dinitrophenylhydrazone derivatives, fragmentation patterns are well-established. A notable fragmentation pathway observed in positive ionization mode for 2,4-dinitrophenylhydrazine (B122626) (DNPH) derivatives involves the neutral loss of a hydroxyl radical (•OH) from the protonated molecular ion [M+H]+. nih.gov This specific loss is considered diagnostic for nitro-aromatic compounds. nih.gov Further fragmentation can yield additional characteristic ions. nih.govnih.gov
The incorporation of three ¹³C atoms in the acetone moiety of this compound results in a precursor ion that is 3 mass units heavier than the unlabeled compound. This mass shift is retained in fragments that contain the ¹³C-labeled portion of the molecule. This distinct mass difference is fundamental to its use as an internal standard in isotope dilution mass spectrometry, allowing for accurate quantification by correcting for matrix effects and variations in instrument response. The analysis of specific precursor-to-product ion transitions, known as selected reaction monitoring (SRM), significantly enhances the signal-to-noise ratio, enabling detection at very low concentrations.
| Ion | Unlabeled m/z (C₉H₁₀N₄O₄) | 13C3 Labeled m/z ([¹³C]₃C₆H₁₀N₄O₄) | Description |
|---|---|---|---|
| [M-H]⁻ | 237.06 | 240.07 | Precursor Ion (Negative Mode) |
| [M+H]⁺ | 239.08 | 242.09 | Precursor Ion (Positive Mode) |
| [M+H - •OH]⁺ | 222.08 | 225.09 | Product Ion (Loss of Hydroxyl Radical) |
| [C₆H₃(NO₂)₂NHNH]⁻ | 197.03 | 197.03 | Product Ion (Fragment contains no label) |
Vibrational Spectroscopy (Infrared and Raman) Considerations for Isotopic Analogs
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within a compound. nih.gov For this compound, these methods can confirm the presence of the isotopic label through predictable shifts in vibrational frequencies.
The frequency of a specific vibrational mode is dependent on the bond strength and the reduced mass of the atoms involved. According to Hooke's law for a simple harmonic oscillator, substituting a lighter atom with a heavier isotope (e.g., ¹²C with ¹³C) increases the reduced mass, resulting in a decrease in the vibrational frequency.
For Acetone 2,4-Dinitrophenylhydrazone, characteristic IR absorption bands include N-H stretching (~3300 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), C=N stretching (~1620 cm⁻¹), and symmetric and asymmetric stretching of the NO₂ groups (~1515 and ~1330 cm⁻¹, respectively). researchgate.net In the ¹³C₃-labeled analog, the vibrational modes directly involving the three carbon atoms of the original acetone molecule are expected to shift to lower wavenumbers. This would be most apparent for the C=N stretching and the C-C stretching vibrations associated with the isopropylidene group. Studies on isotopically labeled acetone have demonstrated such shifts in C=O and C-C stretching modes upon ¹³C substitution. researchgate.net While the shifts may be small, they are detectable with high-resolution instruments and provide definitive evidence of isotopic incorporation.
Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR spectroscopy. nih.gov It is particularly sensitive to symmetric vibrations and vibrations of the carbon backbone. Therefore, the symmetric C-C stretch of the isopropylidene moiety in this compound would also be expected to show a discernible shift to a lower wavenumber compared to the unlabeled compound.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) for Unlabeled Compound | Expected Shift for 13C3 Analog |
|---|---|---|
| N-H Stretch | ~3300 | No significant shift |
| C=N Stretch | ~1620 | Shift to lower wavenumber |
| Ar-NO₂ Asymmetric Stretch | ~1515 | No significant shift |
| Ar-NO₂ Symmetric Stretch | ~1330 | No significant shift |
| C-C Stretch (from acetone) | ~918 (in acetone) | Shift to lower wavenumber |
Electronic Absorption Spectroscopy (UV-Vis) and Chromogenic Properties in Analytical Detection
Electronic absorption spectroscopy, or UV-Visible (UV-Vis) spectroscopy, is instrumental in the detection and quantification of 2,4-dinitrophenylhydrazones. The reaction between 2,4-dinitrophenylhydrazine (DNPH) and a carbonyl compound like acetone is a classic chromogenic (color-forming) reaction. wikipedia.org The product, Acetone 2,4-dinitrophenylhydrazone, is a yellow-to-orange crystalline solid, a property that facilitates its detection. wikipedia.orgsjpas.com
The color arises from the extended π-conjugated system that includes the dinitrophenyl ring and the C=N double bond of the hydrazone. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the molecule absorbs light in the visible region of the electromagnetic spectrum. The UV-Vis spectrum of dinitrophenylhydrazones typically displays two main absorption bands: a high-intensity band in the UV region (~260 nm) corresponding to a π→π* transition and a lower-intensity band in the visible region (~360 nm) assigned to an n→π* transition. researchgate.net
Isotopic labeling with ¹³C does not significantly alter the electronic structure or the energy levels of the molecular orbitals involved in these electronic transitions. The mass difference has a negligible effect on the electronic absorption properties. Therefore, the UV-Vis spectrum, molar absorptivity, and λmax (wavelength of maximum absorbance) of this compound are expected to be virtually identical to those of its unlabeled counterpart.
This conservation of chromogenic and spectrophotometric properties is advantageous. It means that established colorimetric and spectrophotometric methods for the quantification of total acetone-DNPH can be used, while MS-based methods are employed in parallel to determine the ratio of the labeled to unlabeled species for precise quantification via isotope dilution. researchgate.net
| Electronic Transition | Typical λmax (nm) | Effect of 13C3 Labeling |
|---|---|---|
| π→π | ~260-270 | Negligible |
| n→π | ~360-370 | Negligible |
Quantitative Analytical Methodologies
Application as an Internal Standard in Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides a high level of accuracy and precision. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte to the sample. The labeled compound, in this case, Acetone-13C3, is derivatized along with the native acetone (B3395972) to form Acetone 2,4-Dinitrophenylhydrazone-13C3. By measuring the ratio of the native derivative to the labeled derivative using mass spectrometry, the concentration of the native analyte can be determined with high accuracy, as the labeled internal standard compensates for sample loss during preparation and for ionization suppression or enhancement in the mass spectrometer. nih.govnih.gov
The development of robust analytical methods for trace analysis of carbonyl compounds is essential, particularly in environmental and biological matrices where concentrations can be very low. The use of this compound as an internal standard is a cornerstone of method development for quantifying trace levels of acetone. nih.gov
Method development typically begins with the optimization of the derivatization reaction itself. This involves ensuring complete reaction of both the native acetone and the added Acetone-13C3 with DNPH. researchgate.net Factors such as reaction time, temperature, and pH are critical and must be carefully controlled. Acidic conditions are generally required for the derivatization of ketones with DNPH. chromforum.org
Validation of the method ensures its fitness for purpose. Key validation parameters include:
Linearity: The method should demonstrate a linear response over a defined concentration range. Calibration curves are constructed by plotting the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the native analyte. fishersci.comnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. The use of an isotopic internal standard can help in achieving lower detection and quantification limits. researchgate.net
Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy refers to the closeness of a measured value to the true value. IDMS methods using this compound are capable of high precision and accuracy due to the effective correction for systematic and random errors. nih.govresearchgate.net
Recovery: The recovery of the analyte is assessed to ensure that the extraction and sample preparation steps are efficient. With IDMS, the isotopic internal standard automatically corrects for recovery losses. longdom.org
Matrix Effects: Complex matrices can suppress or enhance the ionization of the analyte in the mass spectrometer. The co-eluting isotopic internal standard experiences the same matrix effects as the native analyte, thus providing effective compensation. nih.gov
A study on the carbon isotope analysis of atmospheric acetone utilized a DNPH derivatization method, highlighting that no significant carbon isotope fractionation occurred during the process, which is crucial for the accuracy of IDMS. nih.gov
The calibration strategy in IDMS using this compound is a key determinant of accuracy. A multi-point calibration curve is typically prepared by adding a constant amount of the 13C3-labeled internal standard to a series of calibration standards containing varying known concentrations of the unlabeled acetone. epa.gov The ratio of the response of the unlabeled compound to the labeled compound is then plotted against the concentration of the unlabeled compound. researchgate.net
The accuracy of the measurement is inherently high because the method relies on the measurement of a ratio of two very similar compounds that behave almost identically during sample workup and analysis. nih.gov Any loss of analyte during extraction, derivatization, or injection will affect both the native and the labeled compound to the same extent, leaving their ratio unchanged.
For accuracy assessment, certified reference materials (CRMs) are often analyzed. The agreement between the measured concentration in the CRM and its certified value provides a direct measure of the method's accuracy. sigmaaldrich.com
Table 1: Key Parameters in IDMS Method Validation for Acetone
| Parameter | Description | Importance in IDMS with 13C3 Standard |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Established by plotting the response ratio (native/labeled) against concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | High accuracy is achieved as the isotope standard corrects for procedural losses and matrix effects. nih.gov |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Improved due to the correction of variations in sample handling and instrument performance. |
| LOD/LOQ | The lowest amount of analyte in a sample that can be detected/quantified. | Lower limits are often achievable due to reduced analytical noise and interference. researchgate.net |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Mass spectrometry provides high specificity by differentiating the analyte from other compounds based on its mass-to-charge ratio. |
| Recovery | The efficiency of an analytical process, expressed as a percentage of the known amount of an analyte recovered. | The internal standard automatically corrects for incomplete recovery. longdom.org |
High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry
HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the analytical technique of choice for the separation and detection of Acetone 2,4-Dinitrophenylhydrazone and its 13C3-labeled analogue. HPLC provides the necessary separation of the analyte from other components in the sample matrix, while MS/MS offers highly sensitive and selective detection. nih.gov
The separation of DNPH derivatives is typically achieved using reversed-phase HPLC. thermofisher.com The development of an effective separation mechanism focuses on optimizing the chromatographic resolution between the analyte of interest and other derivatized carbonyls or matrix components.
Key factors in the development of the separation method include:
Column Chemistry: C18 columns are most commonly used for the separation of DNPH derivatives. nih.govhplc.eu The choice of a specific C18 column can depend on factors such as particle size, pore size, and end-capping. Smaller particle sizes (e.g., sub-2 µm) can provide higher efficiency and resolution. fishersci.com
Mobile Phase Composition: The mobile phase typically consists of a mixture of water and an organic solvent, most commonly acetonitrile (B52724). chromforum.orghplc.eu Tetrahydrofuran (THF) can be added to the mobile phase to improve the resolution of certain DNPH derivatives. hplc.eu A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate a wide range of carbonyl-DNPH derivatives with different polarities in a single run. nih.govresearchgate.net
Isomer Separation: It is important to note that aldehyde-2,4-dinitrophenylhydrazones can exist as E- and Z-stereoisomers, which may have different chromatographic retention times and spectral properties. nih.gov The addition of acid to the sample and standard solutions can help to establish a consistent equilibrium between the isomers, leading to more reproducible results. nih.gov While acetone is a ketone and forms a single hydrazone product, the separation of its derivative from the derivatives of aldehydes that may be present in the sample is crucial.
For highly sensitive and selective quantification, tandem mass spectrometry (MS/MS) is operated in the Multiple Reaction Monitoring (MRM) mode. nih.gov This involves selecting a specific precursor ion for the analyte in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole.
The optimization of MS/MS parameters for this compound involves:
Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is often found to be the most suitable for the detection of DNPH derivatives, providing high sensitivity. longdom.orgnih.gov Atmospheric pressure chemical ionization (APCI) in the negative ion mode has also been used. nih.gov
Precursor and Product Ion Selection: The precursor ion for Acetone 2,4-Dinitrophenylhydrazone is its deprotonated molecule [M-H]⁻. For the 13C3-labeled analogue, the precursor ion will have a mass-to-charge ratio (m/z) that is 3 units higher. Collision-induced dissociation (CID) of the precursor ion generates characteristic product ions. The selection of the most intense and specific precursor-to-product ion transition is crucial for the sensitivity and selectivity of the MRM assay. researchgate.net
Optimization of MS Parameters: Instrument parameters such as collision energy (CE) and cone voltage (CV) must be optimized for each MRM transition to maximize the signal intensity. nih.govnih.gov This is typically done by infusing a standard solution of the analyte and systematically varying these parameters.
Table 2: Example HPLC and MS/MS Parameters for Acetone-DNPH Analysis
| Parameter | Typical Value/Condition | Reference |
| HPLC Column | C18, 2.7 µm, 4.6 x 150 mm | hplc.eu |
| Mobile Phase A | Water | hplc.eu |
| Mobile Phase B | Acetonitrile/Tetrahydrofuran (80/20) | hplc.eu |
| Gradient | Time-based increase in %B | hplc.eu |
| Flow Rate | 1.5 mL/min | hplc.eu |
| Detection | UV at 360 nm or MS/MS | longdom.orghplc.eu |
| Ionization Mode | ESI Negative | longdom.org |
| MRM Transition (Native) | e.g., m/z 237 -> [product ion] | sigmaaldrich.com |
| MRM Transition (13C3) | e.g., m/z 240 -> [product ion] | cymitquimica.com |
| Collision Energy | Optimized for each transition | nih.gov |
The derivatization with DNPH followed by HPLC-MS/MS analysis using an isotopically labeled internal standard like this compound has been successfully applied to the quantification of acetone and other carbonyl compounds in a wide variety of complex matrices. nih.gov
Examples of applications include:
Environmental Analysis: The determination of carbonyl compounds in ambient air, industrial emissions, and water samples is a common application. nih.govfishersci.com These measurements are important for understanding atmospheric chemistry and for regulatory compliance.
Food and Beverage Analysis: Acetone and other ketones can be present in alcoholic beverages like sugar-cane spirits and rum, where they contribute to the flavor profile. researchgate.net
Biological and Clinical Samples: Acetone is a key biomarker in human breath and blood for monitoring diabetes and other metabolic conditions. The use of IDMS with the 13C3-labeled standard allows for accurate and reliable quantification in these complex biological matrices. nih.gov In a study involving cigarette smoke, a 13C3-labeled glycerol (B35011) was used to trace the formation of acrolein and acetone, with their DNPH derivatives being quantified by HPLC-MS. scispace.com
The robustness of the DNPH derivatization method coupled with the accuracy enhancement provided by the use of a stable isotope-labeled internal standard makes this approach a powerful tool for the quantitative analysis of carbonyl compounds in challenging sample types. researchgate.net
Gas Chromatography (GC) with Isotope Ratio Mass Spectrometry (GC/C/IRMS)
The analysis of isotopically labeled compounds such as this compound is effectively achieved using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS). This powerful technique allows for the precise measurement of carbon isotope ratios in specific compounds within a complex mixture. In the GC/C/IRMS system, compounds eluting from the GC column are quantitatively converted into simple gases (like CO2) in an online combustion interface. thermofisher.com These gases are then introduced into the isotope ratio mass spectrometer, which measures the relative abundance of the different isotopes (e.g., ¹³C and ¹²C), preserving the chromatographic resolution. thermofisher.com This methodology is crucial for compound-specific isotope analysis (CSIA), providing insights into the origin and fate of organic compounds. ub.edu
Optimization of GC Conditions for Volatile Hydrazone Derivatives
The successful analysis of Acetone 2,4-dinitrophenylhydrazone and its isotopologues by GC/C/IRMS is contingent upon the careful optimization of gas chromatographic conditions to ensure efficient separation and stability of the analyte. Hydrazone derivatives can be thermally labile, making the optimization of parameters such as injector temperature critical to prevent degradation. nih.gov
Key parameters for optimization include:
Injector Temperature and Mode: A pulsed splitless injection mode is often selected to ensure the efficient transfer of the analyte onto the column while minimizing thermal stress. nih.gov For semi-volatile derivatives, an optimized, lower injector temperature can prevent thermal degradation. nih.gov
GC Column: A capillary column with a non-polar or semi-polar stationary phase is typically employed for the separation of dinitrophenylhydrazone derivatives. A common choice is a column coated with 5% phenyl methyl siloxane, which provides good resolution for these types of compounds. nih.gov
Temperature Program: A programmed temperature ramp is essential for separating the volatile hydrazone derivatives from other matrix components and from potential byproducts of the derivatization reaction. The program typically starts at a lower temperature, followed by a controlled ramp to a higher final temperature to ensure the elution of all compounds of interest. ucdavis.edu
Carrier Gas Flow: A constant flow rate of the carrier gas, typically helium, is maintained to ensure reproducible retention times and optimal separation efficiency. ucdavis.edu
Interactive Table 1: Example GC/C/IRMS Parameters for Analysis of Volatile Derivatives
| Parameter | Condition | Rationale | Source |
| Gas Chromatograph | Thermo Trace GC 1310 or similar | Provides robust and reproducible chromatographic separation. | ucdavis.edu |
| Injector | Splitless (1 min) or On-column | Maximizes analyte transfer to the column, crucial for trace analysis. | thermofisher.comucdavis.edu |
| Injector Temperature | 190°C - 260°C | Optimized to ensure volatilization without thermal degradation of the hydrazone derivative. | nih.govucdavis.edu |
| Column | Agilent DB-35 or 5% Phenyl Methyl Siloxane (e.g., 30-60 m x 0.25-0.32 mm ID, 0.25-1.5 µm film) | Provides good selectivity and resolution for semi-polar derivatives. | nih.govucdavis.edu |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. | ucdavis.edu |
| Flow Rate | 1.5 - 2.0 mL/min (constant flow) | Ensures stable retention times and optimal performance. | ucdavis.eduresearchgate.net |
| Oven Program | Example: 70°C (hold 2 min), ramp to 240°C, hold 5 min, ramp to 255°C | Tailored to achieve baseline separation of the target analyte from matrix interferences. | ucdavis.edu |
| Combustion Interface | GC IsoLink II or similar | Converts eluting compounds to CO2 for isotopic analysis. | ucdavis.edu |
| Combustion Temp. | 1000°C | Ensures complete conversion of the analyte to CO2. | ucdavis.edu |
| Mass Spectrometer | Thermo Scientific Delta V Advantage or similar | Provides high-precision measurement of isotope ratios. | ucdavis.edu |
Carbon Isotope Fractionation Studies during Derivatization and Analysis
For accurate determination of the carbon isotopic composition of the original acetone, it is crucial to verify that the derivatization reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) does not introduce any significant carbon isotope fractionation. Isotope fractionation is the partitioning of isotopes between two substances or phases, which can alter the isotopic ratio and lead to erroneous results. copernicus.org
Studies have been conducted to specifically evaluate this potential issue. In these experiments, acetone of a known carbon isotopic composition is reacted with a DNPH reagent of a known composition. nih.gov The resulting Acetone 2,4-dinitrophenylhydrazone is then analyzed by GC/C/IRMS, and its measured isotopic value is compared against a predicted value calculated from a stoichiometric mass balance equation. nih.govnih.gov
Research has demonstrated that the derivatization process for acetone and other low-molecular-weight carbonyls with DNPH introduces no significant isotopic fractionation. nih.govnih.gov The differences observed between the predicted and measured δ¹³C values of the derivatives were consistently less than 0.5‰, which is within the range of typical analytical error for this technique. nih.govnih.gov This confirms that the δ¹³C value of the original acetone can be accurately calculated from the analysis of its DNPH derivative using a mass balance approach. nih.gov
Interactive Table 2: Findings from Carbon Isotope Fractionation Studies
| Carbonyl Compound | Derivatization System | Average Reproducibility (Error) | Difference between Predicted and Measured δ¹³C | Conclusion | Source |
| Acetone | DNPH-coated silica (B1680970) cartridge (simulated atmospheric sampling) | < 0.5‰ | < 0.5‰ | No significant carbon isotope fractionation occurred during derivatization. | nih.gov |
| Formaldehyde | DNPH in solution and on silica cartridges | < 0.5‰ | -0.18‰ to +0.49‰ | The derivatization process introduces no isotopic fractionation. | nih.gov |
| Acetaldehyde | DNPH in solution and on silica cartridges | < 0.5‰ | -0.18‰ to +0.49‰ | The derivatization process introduces no isotopic fractionation. | nih.gov |
Spectrophotometric Quantification Techniques for Carbonyl Compounds Utilizing Labeled Analogs
Spectrophotometry offers a cost-effective and accessible method for the quantification of total carbonyl compounds. The method is based on the reaction of carbonyls with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium to form the corresponding 2,4-dinitrophenylhydrazone adduct. researchgate.netrdd.edu.iq This product is a colorful compound, and its concentration can be determined by measuring its absorbance at a specific wavelength with a spectrophotometer. rdd.edu.iqnih.gov
The reaction leads to a distinct shift in the absorption spectrum. For instance, an analytical chip developed for acetone detection showed that the DNPH reagent had an absorption peak at 349 nm, while the reaction product, Acetone-DNPH, exhibited a new absorption peak at 359 nm. researchgate.net In solution, the absorbance of the resulting hydrazone is typically measured at a wavelength between 360 nm and 490 nm, depending on the specific carbonyl compound and reaction conditions. researchgate.netepa.gov
This compound can be utilized in this context primarily as a standard for method development and validation. While spectrophotometry does not distinguish between isotopes, the ¹³C-labeled standard can be used to prepare calibration curves of high purity and known concentration. In more advanced applications analogous to isotope dilution mass spectrometry, the labeled compound could theoretically be used to spike a sample. After reaction and purification, the total hydrazone concentration would be measured spectrophotometrically, and the contribution from the original, unlabeled sample could be determined by a subsequent mass spectrometry analysis that can differentiate between the labeled and unlabeled forms.
Interactive Table 3: Spectrophotometric Data for the DNPH Assay with Acetone
| Compound | Medium | Absorption Maximum (λmax) | Application | Source |
| 2,4-Dinitrophenylhydrazine (DNPH) | Porous glass | 349 nm | Reagent for derivatization | researchgate.net |
| Acetone 2,4-Dinitrophenylhydrazone | Porous glass | 359 nm | Colored product for quantification | researchgate.net |
| Various Carbonyl-DNPH Derivatives | Acetonitrile | 360 nm | General HPLC-UV detection wavelength | epa.gov |
| Acetone-DNPH Adduct | Acidic solution | 490 nm | Wavelength for colorimetric measurement | researchgate.net |
Mechanistic and Isotopic Tracing Applications
Elucidation of Reaction Pathways and Kinetic Isotope Effects using ¹³C₃ Labeling
The ¹³C₃ labeling of the acetone (B3395972) component is instrumental in elucidating reaction mechanisms, particularly through the study of the Kinetic Isotope Effect (KIE). The KIE is a measure of how a reaction's rate changes when an atom in the reactant is replaced with one of its heavier isotopes. A significant KIE indicates that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step of the reaction. nih.govnih.gov
The formation of Acetone 2,4-Dinitrophenylhydrazone itself is a classic condensation reaction between acetone and 2,4-dinitrophenylhydrazine (B122626) (DNPH). The reaction proceeds via a two-step mechanism: nucleophilic addition of the hydrazine (B178648) to the carbonyl carbon, followed by the acid-catalyzed dehydration of the resulting carbinolamine intermediate to form the final hydrazone. echemi.comvaia.com
By using Acetone-13C3, the carbonyl carbon is a ¹³C atom. Measuring the KIE for this reaction can reveal which step is slower.
If the initial nucleophilic attack on the carbonyl carbon is the rate-limiting step, a primary ¹³C KIE would be observed because the bonding environment of this carbon changes significantly.
If the subsequent dehydration is rate-limiting, the KIE at the carbonyl carbon would be small or negligible, as the key bond-breaking events occur at the C-O and N-H bonds of the intermediate.
This principle allows researchers to dissect complex reaction sequences. The magnitude of the KIE provides powerful evidence to support or refute proposed mechanisms for reactions involving the labeled acetone derivative. acs.orgacs.org
Table 1: Interpreting Hypothetical ¹³C Kinetic Isotope Effects (KIE) in Hydrazone Formation This table illustrates how KIE values can be used to probe the rate-determining step (RDS) of the reaction between Acetone-¹³C₃ and 2,4-Dinitrophenylhydrazine.
| Observed k¹²/k¹³ KIE | Interpretation | Inferred Rate-Determining Step |
| ~ 1.03 - 1.05 | Significant normal KIE observed. | The bonding to the carbonyl carbon is changing in the slowest step, consistent with the initial nucleophilic attack by the hydrazine. |
| ~ 1.00 - 1.01 | Negligible KIE observed. | The bonding to the carbonyl carbon is not significantly altered in the slowest step, suggesting that the dehydration of the carbinolamine intermediate is rate-limiting. |
Metabolic Flux Analysis and Tracing Studies with ¹³C₃ Acetone Precursors
¹³C Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique used to quantify the rates (fluxes) of reactions within the metabolic networks of living cells. nih.govethz.ch The methodology involves introducing a ¹³C-labeled substrate into a biological system and then tracking the incorporation of the ¹³C atoms into various downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net
Acetone, though often considered a metabolic endpoint, can be metabolized by organisms, particularly under conditions like fasting or diabetes. nih.govcdc.gov It is primarily metabolized in the liver, where it can be converted into intermediates that enter central carbon metabolism, such as acetol, methylglyoxal, and ultimately pyruvate (B1213749) or acetyl-CoA. cdc.gov
Using ¹³C₃-labeled acetone as a tracer allows researchers to precisely follow the fate of all three carbon atoms from the acetone molecule. nih.gov For instance, upon entering the Krebs (TCA) cycle, the labeled carbons will appear in intermediates like citrate, malate, and succinate. The specific pattern of ¹³C labeling (the isotopologue distribution) in these metabolites provides a quantitative map of metabolic pathway activity. nih.govnih.gov This is crucial for understanding cellular physiology in both health and disease and for metabolic engineering applications where the goal is to optimize the production of certain biochemicals. nih.gov
Table 2: Theoretical ¹³C Labeling Pattern in TCA Cycle Intermediates from [U-¹³C₃]Acetone This table shows the expected mass isotopologue distribution (MID) in key metabolites after one turn of the TCA cycle, assuming [U-¹³C₃]Acetone is metabolized to ¹³C₂-Acetyl-CoA and enters the cycle.
| Metabolite | Number of Carbons | Expected Mass Shift (M+) | Significance |
| Citrate | 6 | M+2 | Direct condensation of ¹³C₂-Acetyl-CoA with oxaloacetate. |
| α-Ketoglutarate | 5 | M+2 | Derived from M+2 Citrate after loss of an unlabeled CO₂. |
| Succinate | 4 | M+2 | Derived from M+2 α-Ketoglutarate after loss of a second unlabeled CO₂. |
| Malate | 4 | M+2 | Isomerization of M+2 Succinate. |
Investigation of Isotopic Exchange Phenomena (e.g., Deuterium) in Biological and Chemical Systems
Isotopic exchange studies, particularly hydrogen-deuterium (H/D) exchange, provide insights into molecular structure, solvent accessibility, and reaction mechanisms. wikipedia.org In ketones like acetone, the alpha-hydrogens (the hydrogens on the carbons adjacent to the carbonyl group) are weakly acidic and can be exchanged for deuterium (B1214612) when in the presence of a deuterium source like heavy water (D₂O), a process often catalyzed by acid or base. libretexts.orgnih.gov
Using Acetone 2,4-Dinitrophenylhydrazone-¹³C₃ in such studies offers a significant advantage. It allows for multi-isotope labeling experiments where researchers can track changes at both the carbon backbone and the hydrogen positions simultaneously. The stable ¹³C₃ core acts as a fixed frame of reference, preventing analytical ambiguity.
For example, one could study the rate of H/D exchange at the methyl groups of the acetone moiety under different catalytic conditions. The rate of deuterium incorporation can be monitored by mass spectrometry, where the mass of the molecule will increase with each H/D exchange event. Because the carbon backbone is already labeled with ¹³C₃, the mass signals are shifted away from any potential interference from unlabeled background compounds, allowing for clearer detection and quantification of the exchange process. nih.govmit.edu This dual-labeling approach is a powerful tool for probing enzyme mechanisms and chemical catalysis.
Table 3: Hypothetical Multi-Isotope Experiment Monitoring H/D Exchange This table outlines a conceptual experiment comparing deuterium incorporation into the acetone moiety of the hydrazone, highlighting the utility of the ¹³C₃ label.
| Experimental Condition | Reactant | Expected Primary Mass (m/z) | Observation after D₂O Incubation | Interpretation |
| Base-catalyzed | Acetone-d₀-DNPH | 238 | Peaks appear at m/z 239, 240, etc. | Rate of H/D exchange can be measured. |
| Base-catalyzed | Acetone-¹³C₃-DNPH | 241 | Peaks appear at m/z 242, 243, etc. | Clearer signal with no overlap from natural abundance isotopologues of the unlabeled compound. Allows for more precise rate determination. |
| Enzyme-catalyzed | Acetone-¹³C₃-DNPH | 241 | Specific pattern of deuterium incorporation (e.g., only one methyl group exchanges). | Provides insight into enzyme stereospecificity and active site accessibility. |
Environmental Fate and Transformation Studies Utilizing Stable Isotope Probes
Tracking the fate of organic pollutants in the environment is a major analytical challenge due to complex matrices like soil and water, and the effects of dilution and sorption. acs.org Compound-Specific Isotope Analysis (CSIA) and the use of isotopically labeled compounds as internal standards or probes are powerful techniques to overcome these challenges. nih.gov
Acetone 2,4-Dinitrophenylhydrazone-¹³C₃ can serve as an ideal stable isotope probe for environmental studies. acs.orgnih.gov For example, if a particular industrial process releases unlabeled acetone dinitrophenylhydrazone, the ¹³C₃-labeled version can be spiked into environmental samples (e.g., a soil slurry or water sample) in a known quantity.
This approach, known as isotope dilution mass spectrometry (IDMS), allows for highly accurate quantification of the pollutant. Furthermore, by tracking the ¹³C₃ label, scientists can unambiguously identify the transformation products that arise from biodegradation or abiotic degradation of the parent compound. acs.org Any metabolite or degradation product originating from the spiked probe will carry the unique three-carbon isotope signature, making it stand out in a complex mass spectrum and allowing for the elucidation of environmental degradation pathways. This is critical for assessing the persistence, mobility, and potential risks of environmental contaminants. mdpi.com
Table 4: Example of an Environmental Fate Study Using Acetone 2,4-Dinitrophenylhydrazone-¹³C₃ as a Probe This table illustrates how the ¹³C₃ label facilitates the identification of transformation products in a simulated environmental sample.
| Analyte | Expected Molecular Formula | Expected Mass (M) | Role in Study |
| Acetone 2,4-Dinitrophenylhydrazone-¹³C₃ | C₆¹³C₃H₁₀N₄O₄ | 241 | Spiked stable isotope probe. |
| Potential Product 1: 2,4-Dinitroaniline-¹³Cₓ | C₆H₅N₃O₄ | 183 (unlabeled) | A potential breakdown product. If it retains none of the acetone carbons, it will be unlabeled and its origin from the probe is unconfirmed. |
| Potential Product 2: Reduced Hydrazone-¹³C₃ | C₆¹³C₃H₁₂N₄O₂ | 213 | A potential product of nitro group reduction. The presence of the ¹³C₃ signature confirms it is a direct transformation product of the original probe. |
| Potential Product 3: Hydrolyzed Product (2,4-Dinitrophenylhydrazine) | C₆H₆N₄O₄ | 198 (unlabeled) | A potential hydrolysis product. Its origin from the labeled probe is confirmed by the simultaneous detection of released Acetone-¹³C₃ (mass 61). |
Advanced Research Perspectives and Future Directions
Integration with Multi-Omics Approaches in Metabolomics and Environmental Analysis
The future of metabolomics and environmental science lies in the integration of multiple data streams, or "multi-omics," to create a holistic understanding of biological or environmental systems. In this context, Acetone (B3395972) 2,4-Dinitrophenylhydrazone-¹³C3 is poised to play a significant role. The use of stable isotope-labeled standards is fundamental to achieving the quantitative accuracy required to correlate metabolomic data with genomic, transcriptomic, and proteomic information.
A key development is the emergence of "carbonylomics," a sub-discipline of metabolomics focused on the comprehensive analysis of reactive carbonyl species (RCS). nih.gov RCS are often associated with oxidative stress and cellular damage. A novel carbonylomics workflow using stable isotope-coded derivatization (SICD) with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) allows for the non-targeted analysis of RCS in complex samples, such as cooking oils. nih.gov In these methods, a ¹³C-labeled standard like Acetone 2,4-Dinitrophenylhydrazone-¹³C3 is indispensable for accurate quantification and for distinguishing true biological signals from analytical artifacts. frontiersin.org This approach, known as Isotopic Ratio Outlier Analysis (IROA), uses samples isotopically labeled to create characteristic patterns that improve signal identification and yield the exact number of carbon atoms in a molecule, thereby reducing the number of possible molecular formulae. frontiersin.org
By providing a reliable quantitative anchor, the integration of data from ¹³C-labeled standards facilitates more robust modeling in systems biology and environmental toxicology. For instance, accurately quantified changes in acetone levels—a biomarker for diabetic ketoacidosis and other metabolic states—can be more confidently linked to genetic predispositions or environmental exposures. sigmaaldrich.comresearchgate.net
Development of Novel Derivatization Agents for Enhanced Isotopic Analysis
While 2,4-dinitrophenylhydrazine is a well-established derivatizing agent for carbonyls, research is actively pursuing new agents to overcome its limitations and enhance isotopic analysis. wikipedia.orgnih.govrroij.com The goals are to improve reaction kinetics, increase ionization efficiency in mass spectrometry, and minimize matrix effects. researchgate.net
Recent advancements include:
Stable Isotope-Coded Derivatization (SICD): This strategy involves using a pair of "light" (e.g., ¹²C) and "heavy" (e.g., ¹³C or ²H) derivatizing agents to label the target analyte and an internal standard. nih.govresearchgate.net This approach significantly improves quantitative accuracy by minimizing variations from instrument drift and matrix effects, as the light and heavy derivatives co-elute and are measured in the same analytical run. researchgate.net
Hydrophobic Hydrazide Reagents: Researchers have developed stable-isotope labeled hydrophobic hydrazide reagents that impart hydrophobic character to analytes like N-linked glycans. nih.gov This modification increases their electrospray ionization efficiency and detection by mass spectrometry, a principle that can be extended to carbonyl analysis. nih.gov
Alternative Reagents: New derivatizing agents such as O-tert-butyl-hydroxylamine hydrochloride (TBOX) are being explored. nih.gov TBOX offers advantages like aqueous reaction conditions and the formation of lower molecular weight oximes, which can be beneficial for certain analytical platforms. nih.gov Other developments focus on charge derivatization, where reagents are used to place a permanent charge on the analyte, significantly boosting detection sensitivity in ESI-MS. acs.org
These new agents, when used in conjunction with ¹³C-labeled standards like Acetone 2,4-Dinitrophenylhydrazone-¹³C3, promise to push the limits of detection and quantification for carbonyl compounds in increasingly complex samples.
Miniaturization and Automation of Analytical Platforms for Labeled Compounds
The demand for high-throughput analysis in fields like metabolomics, drug discovery, and environmental screening is driving the miniaturization and automation of analytical platforms. mdpi.com Modern research requires methods compatible with parallel synthesis, automated liquid handling systems, and high-throughput screening. mdpi.com
The use of ¹³C-labeled standards is well-suited to these evolving platforms. For example, the development of ultra-fast liquid chromatography methods coupled with mass spectrometry relies on robust internal standards for rapid and reliable quantification. sigmaaldrich.com Furthermore, high-throughput colorimetric assays for monitoring microbial production of ketones and aldehydes utilize DNPH-based chemistry, a process that can be enhanced in accuracy by incorporating labeled standards. sigmaaldrich.com
Future platforms will likely integrate sample preparation, derivatization, separation, and detection into single, microfluidic "lab-on-a-chip" devices. In such systems, the co-injection of a known quantity of Acetone 2,4-Dinitrophenylhydrazone-¹³C3 with the sample would provide an internal reference for every step of the automated process, from derivatization efficiency to ionization suppression, ensuring high-quality, reproducible data from miniaturized systems.
Computational Chemistry and Molecular Modeling of ¹³C-Labeled Hydrazones
Computational chemistry and molecular modeling are becoming indispensable tools for understanding and predicting the behavior of molecules, including ¹³C-labeled hydrazones. acs.orgfigshare.compsu.edu Density Functional Theory (DFT) and other computational methods are used to:
Predict Spectroscopic Properties: Calculations can predict the ¹³C NMR chemical shifts of labeled compounds. acs.orgfigshare.com This is crucial for confirming the structure of newly synthesized standards and for interpreting complex NMR spectra of metabolic mixtures. acs.orgpsu.eduresearchgate.net For example, computational predictions have been used to correct previously misassigned structures of hydrazone isomers by comparing predicted ¹³C NMR data with experimental results. acs.orgfigshare.com
Understand Reaction Mechanisms: Modeling can elucidate the mechanisms of derivatization reactions and potential rearrangements of hydrazone products. acs.orgfigshare.com This knowledge is vital for optimizing reaction conditions and ensuring the stability of the derivatized analyte.
Elucidate Molecular Structure: Computational studies, often in conjunction with X-ray crystallography, help to understand the three-dimensional structure, tautomeric forms, and hydrogen bonding networks of dinitrophenylhydrazones. mdpi.com
These computational approaches accelerate the development of new analytical methods by allowing for the in silico screening of potential derivatization agents and the prediction of their analytical signatures before undertaking costly and time-consuming laboratory synthesis and testing.
Emerging Applications of Acetone 2,4-Dinitrophenylhydrazone-¹³C3 in Specialized Fields
Beyond its conventional use, the application of Acetone 2,4-Dinitrophenylhydrazone-¹³C3 is expanding into several specialized and emerging fields:
Metabolic Flux Analysis (MFA): ¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within living cells. nih.gov By feeding cells a ¹³C-labeled substrate (like ¹³C-glucose), researchers can trace the path of the labeled carbon atoms through the metabolic network. nih.gov Highly accurate quantification of key metabolites is essential for MFA, and labeled standards like Acetone 2,4-Dinitrophenylhydrazone-¹³C3 are critical for calibrating the MS or NMR measurements used to determine the labeling enrichment of intracellular metabolites. nih.govnih.gov
Drug Metabolism and Pharmacokinetics (DMPK): Isotopically labeled compounds are invaluable tools in pharmaceutical research. mdpi.com Incorporating a ¹³C "fingerprint" into a molecule allows for the precise tracking of a drug candidate and its metabolites through an organism using NMR and mass spectrometry. mdpi.com While not a drug itself, Acetone 2,4-Dinitrophenylhydrazone-¹³C3 serves as a model and standard for the analytical methods developed to support these critical DMPK studies.
Breath Diagnostics: Acetone in exhaled breath is a known biomarker for metabolic conditions like diabetes and is being investigated for other diagnostic purposes. researchgate.net Developing robust, non-invasive breath tests requires extremely sensitive and accurate detection methods. The use of Acetone 2,4-Dinitrophenylhydrazone-¹³C3 as an internal standard in methods like GC-MS or SIFT-MS is crucial for the clinical validation of these next-generation diagnostic tools.
Atmospheric Chemistry: This labeled compound can be used as a standard to study the formation and fate of carbonyls in the atmosphere, which are key components of photochemical smog. copernicus.org Accurate measurement helps refine atmospheric models and understand air quality dynamics.
Data Tables
Table 1: Physicochemical Properties of Acetone 2,4-Dinitrophenylhydrazone-13C3
| Property | Value | Source |
| Synonyms | 2-Propanone-13C3 2-(2,4-Dinitrophenyl)hydrazone | lgcstandards.comcymitquimica.com |
| CAS Number | 395075-27-1 | lgcstandards.com |
| Molecular Formula | C₆¹³C₃H₁₀N₄O₄ | lgcstandards.comnih.gov |
| Molecular Weight | 241.18 g/mol | lgcstandards.comcymitquimica.com |
| Purity | >95% (HPLC) | lgcstandards.com |
| Storage Temperature | -20°C | lgcstandards.com |
| Unlabeled CAS Number | 1567-89-1 | lgcstandards.comnist.gov |
Table 2: Comparison of Derivatization Agents for Carbonyl Analysis
| Agent | Abbreviation | Analyte Class | Key Advantages | Reference |
| 2,4-Dinitrophenylhydrazine | DNPH | Aldehydes, Ketones | Well-established, forms stable derivatives, visible chromophore. | wikipedia.orgnih.gov |
| O-tert-butyl-hydroxylamine hydrochloride | TBOX | Carbonyls, Dicarbonyls | Aqueous reactions, lower molecular weight derivatives, shorter reaction times. | nih.gov |
| Pyridine / Thionyl Chloride | - | Alcohols, Aldehydes, Sterols | Creates permanently charged tags, significantly increases ESI-MS sensitivity. | acs.org |
| Isotope-Coded DNPH | SICD-DNPH | Carbonyls | Reduces false positives, improves quantitative accuracy by pairing light/heavy isotopes. | nih.gov |
Q & A
Q. How is Acetone 2,4-Dinitrophenylhydrazone-¹³C₃ synthesized and characterized for isotopic purity in environmental analysis?
Methodological Answer:
- Synthesis : React isotopically labeled acetone-¹³C₃ with 2,4-dinitrophenylhydrazine (DNPH) under acidic conditions (e.g., HCl or H₂SO₄) to form the hydrazone derivative. Purify via recrystallization in acetone or ethanol .
- Characterization :
- Isotopic Purity : Confirm ¹³C₃ labeling using high-resolution mass spectrometry (HRMS) to detect the molecular ion peak at m/z 245.2 (calculated for C₉H₁₀N₄O₄-¹³C₃) and ensure absence of unlabeled isotopes.
- Structural Confirmation : Use ¹H/¹³C NMR to verify the hydrazone bond (N–N) and aromatic proton environments of the DNPH moiety.
Q. What analytical techniques are most suitable for quantifying Acetone 2,4-Dinitrophenylhydrazone-¹³C₃ in environmental samples?
Methodological Answer :
- HPLC-UV/Vis : Utilize reverse-phase C18 columns with a mobile phase of acetonitrile/water (70:30 v/v) and detect at 360 nm (λmax for DNPH derivatives). Calibrate with a standard curve of the ¹³C₃-labeled compound to correct for matrix effects .
- GC-MS : Derivatize acetone in samples with DNPH, then compare retention times and isotopic patterns (via SIM mode) between the ¹³C₃-labeled standard and unlabeled analyte for quantification .
Advanced Research Questions
Q. How can researchers resolve discrepancies in quantification when using Acetone 2,4-Dinitrophenylhydrazone-¹³C₃ as an internal standard?
Methodological Answer :
- Source Identification :
- Solvent Compatibility : Ensure the standard is dissolved in acetone (as in and ) to avoid solvent-induced degradation. Cross-check with alternative solvents (e.g., ethyl acetate) if signal suppression occurs .
- Matrix Effects : Spike recovery experiments in target matrices (e.g., air or water samples) to validate extraction efficiency. Adjust for ion suppression in LC-MS using matrix-matched calibration .
- Data Normalization : Apply isotopic dilution equations, where the ¹³C₃-labeled compound’s signal corrects for losses during sample preparation .
Q. What experimental design optimizes the derivatization efficiency of acetone with DNPH in trace-level environmental analysis?
Methodological Answer :
- Parameter Optimization :
- pH : Maintain reaction pH 2–3 (using 0.1 M HCl) to maximize hydrazone formation while minimizing DNPH self-degradation .
- Temperature and Time : Derivatize at 40°C for 60 minutes to achieve >95% yield, validated via LC-MS comparison with the ¹³C₃-labeled standard .
- Validation : Use kinetic studies to monitor reaction progress and establish endpoint criteria via absorbance at 360 nm.
Data Contradiction Analysis
Q. How should researchers address conflicting data on the stability of Acetone 2,4-Dinitrophenylhydrazone-¹³C₃ in long-term storage?
Methodological Answer :
- Stability Testing :
- Storage Conditions : Compare degradation rates in acetone () vs. acetonitrile under dark/4°C vs. room temperature. Monitor via LC-UV over 6 months.
- Degradation Products : Identify byproducts (e.g., free DNPH) using HRMS and adjust storage protocols to exclude light or oxygen .
- Consensus Protocol : Recommend storing in acetone at –20°C with argon headspace, based on reproducibility across triplicate studies.
Reference Table: Key Properties of Acetone 2,4-Dinitrophenylhydrazone-¹³C₃
| Property | Value/Specification | Evidence Source |
|---|---|---|
| Molecular Formula | C₉H₁₀N₄O₄-¹³C₃ | |
| CAS RN | Not explicitly listed (analog: 1173020-38-6 for ¹³C₆ standards) | |
| Typical Solvent | Acetone (10–100 mg/L) | |
| Primary Application | Isotopic internal standard for aldehydes/ketones in environmental analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
